(S)-Methyl 3-((S)-1-phenylethylaMino)butanoate
(S)-Methyl 3-((S)-1-phenylethylaMino)butanoate
Brand Name:
Vulcanchem
CAS No.:
103123-51-9
VCID:
VC0188802
InChI:
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1
SMILES:
CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Molecular Formula:
C13H19NO2
Molecular Weight:
221.29 g/mol
(S)-Methyl 3-((S)-1-phenylethylaMino)butanoate
CAS No.: 103123-51-9
Main Products
VCID: VC0188802
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
CAS No. | 103123-51-9 |
---|---|
Product Name | (S)-Methyl 3-((S)-1-phenylethylaMino)butanoate |
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate |
Standard InChI | InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1 |
Standard InChIKey | QRAFHBCFBWYWHQ-QWRGUYRKSA-N |
Isomeric SMILES | C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1 |
SMILES | CC(CC(=O)OC)NC(C)C1=CC=CC=C1 |
Canonical SMILES | CC(CC(=O)OC)NC(C)C1=CC=CC=C1 |
Synonyms | (S)-Methyl 3-((S)-1-phenylethylaMino)butanoate |
PubChem Compound | 11096167 |
Last Modified | Nov 11 2021 |
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